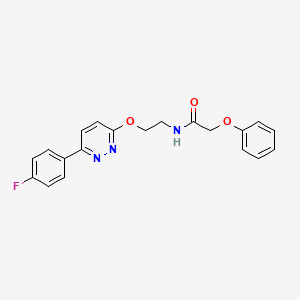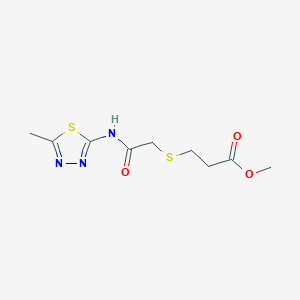![molecular formula C8H16N2O B2843359 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane CAS No. 1367422-03-4](/img/structure/B2843359.png)
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane is a chemical compound with the CAS Number: 1547757-55-0 . It has a molecular weight of 156.23 . The IUPAC name for this compound is 6-methyl-2-oxa-6,9-diazaspiro[4.5]decane .
Molecular Structure Analysis
The InChI code for 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane is 1S/C8H16N2O/c1-10-4-3-9-6-8(10)2-5-11-7-8/h9H,2-7H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Configuration Analysis
The relative configuration of spiro[4.5]decanes, including variants similar to 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane, has been extensively analyzed. These studies, focusing on diazaspirodecanes, oxazaspirodecanes, and dioxaspirodecanes, utilize NMR techniques to understand stereochemistry and conformation preferences. For instance, compounds with a methyl group in their structure exhibit a chair conformation preference, highlighting the significance of methyl placement on molecular geometry and potential reactivity (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Crystal Structure Characterization
Alaptide's crystal structure, closely related to 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane, has been elucidated through synchrotron powder diffraction data. This study reveals the compound's detailed molecular architecture, including a slight boat conformation of its DKP ring and the positional characteristics of the bonded methyl group. Such insights are critical for understanding the compound's interaction mechanisms and potential applications in material science and pharmacology (Rohlíček et al., 2010).
Synthetic Approaches
Synthetic methodologies for creating spiroaminals core structures, which include 1-oxa-6-azaspiro[4.5]decane, demonstrate the chemical versatility and potential for generating biologically active compounds. These approaches not only offer pathways to synthesize compounds with significant biological activities but also challenge and advance the field of chemical synthesis by exploring novel reaction mechanisms and strategies (Sinibaldi & Canet, 2008).
Functional Applications
The development of constrained peptide analogs, utilizing spirocyclic derivatives such as 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane, has been explored for their potential in mimicking natural peptide structures. These compounds have applications in drug design, offering a novel approach to creating bioactive molecules with improved stability and specificity (Fernandez et al., 2002).
Safety and Hazards
The safety information for 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-4-2-8(7-10)6-9-3-5-11-8/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNDDLUYKWEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CNCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2843277.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2843278.png)
![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2843279.png)
![2-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2843280.png)

![[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol](/img/structure/B2843283.png)
![5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2843284.png)

![(E)-3-(2-chlorophenyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}-2-propenenitrile](/img/structure/B2843287.png)

![({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2843291.png)

![4,4'-(5'-(4-(1H-pyrazol-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-pyrazole)](/img/structure/B2843296.png)
